![molecular formula C18H19N5O2 B2658596 (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035003-76-8](/img/structure/B2658596.png)
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have focused on synthesizing various heterocyclic derivatives that incorporate the triazolo[4,3-b]pyridazine moiety, exploring their potential as antimicrobial and antiproliferative agents. These compounds are synthesized through complex reactions involving heteroaromatic aminonitriles and various reagents to produce derivatives with pronounced biological activities.
Antimicrobial Activity : Compounds derived from reactions involving heteroaromatic o-aminonitrile have shown pronounced antimicrobial properties. For instance, the synthesis of thienopyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives demonstrated notable antimicrobial efficacy (Bhuiyan et al., 2006). Similarly, the preparation of pyrazolo[3,4-d]-pyrimidines and triazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives also showcased potent antimicrobial activity (Shamroukh et al., 2005).
Antiproliferative Activity : Some derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, were explored for their antiproliferative activity against endothelial and tumor cells, highlighting a potential pathway for cancer treatment research. The modification of molecular structures to include [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety in compounds resulted in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities but gained the ability to inhibit cell proliferation (Ilić et al., 2011).
Chemical Synthesis and Characterization
The chemical synthesis of these compounds involves various cyclization modes and reactions with different nucleophiles to create a diverse range of heterocyclic compounds with potential pharmaceutical applications. The synthesis techniques and the resultant compounds' structures are meticulously characterized to understand their chemical behaviors and potential as bioactive molecules.
Selective Cyclization : Research into the selective cyclization modes of related acrylates to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines provides insight into the versatility of these compounds for further chemical modifications and potential biological applications (Sweidan et al., 2020).
Catalysis and Amidation : Studies on catalyzed amidation of olefinic and aryl C-H bonds for the synthesis of enamides and pyrimidones highlight the potential for creating complex molecules with significant biological activities. The catalytic processes facilitate the efficient and selective formation of these compounds, underscoring the chemical versatility of the triazolo[4,3-b]pyridazine moiety (Liu et al., 2018).
特性
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-18-11-9-15-20-21-16(23(15)22-18)12-19-17(24)10-8-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,24)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJAGOWYQFFIV-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
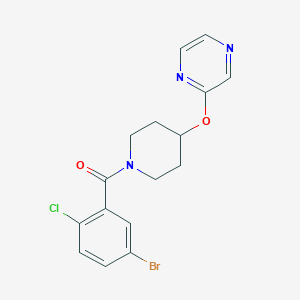
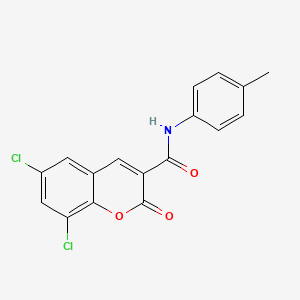
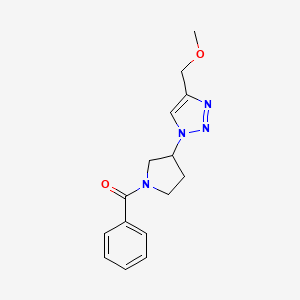
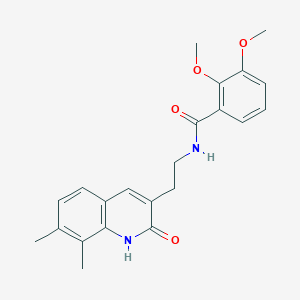


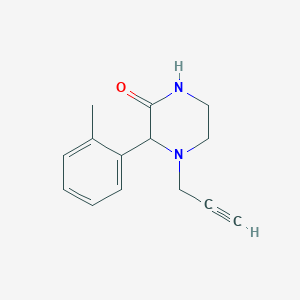
![4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline](/img/structure/B2658527.png)
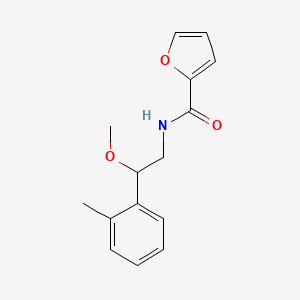
![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)
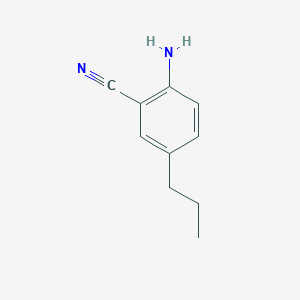
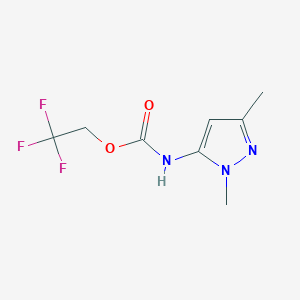
![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)
